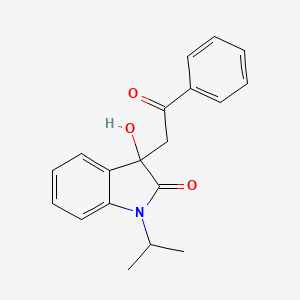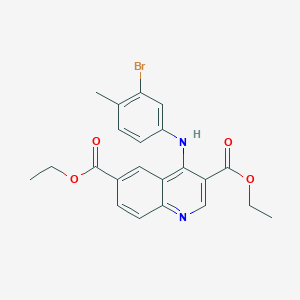![molecular formula C19H18O2 B11605648 4-[3-(4-Methylphenyl)-1-benzofuran-2-yl]butan-2-one](/img/structure/B11605648.png)
4-[3-(4-Methylphenyl)-1-benzofuran-2-yl]butan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(4-Methylphenyl)-1-benzofuran-2-yl]butan-2-one is an organic compound that belongs to the class of benzofurans. Benzofurans are known for their diverse biological activities and are often used as scaffolds in drug discovery. This compound, in particular, has a unique structure that combines a benzofuran moiety with a butanone side chain, making it an interesting subject for various chemical and biological studies.
Métodos De Preparación
The synthesis of 4-[3-(4-Methylphenyl)-1-benzofuran-2-yl]butan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 4-methylphenylboronic acid with 2-bromo-3-butanone in the presence of a palladium catalyst. The reaction conditions typically include a base such as potassium carbonate and a solvent like toluene. The mixture is heated under reflux to facilitate the coupling reaction, resulting in the formation of the desired product.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
4-[3-(4-Methylphenyl)-1-benzofuran-2-yl]butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position. Common reagents include N-bromosuccinimide (NBS) for bromination and sodium hydroxide for hydrolysis.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with hydrogen gas produces alcohols.
Aplicaciones Científicas De Investigación
4-[3-(4-Methylphenyl)-1-benzofuran-2-yl]butan-2-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new benzofuran derivatives with potential biological activities.
Biology: It is studied for its potential antimicrobial and anticancer properties. Benzofuran derivatives have shown promise in inhibiting the growth of various microbial strains and cancer cell lines.
Medicine: The compound is explored for its potential therapeutic applications, including the treatment of skin diseases and other medical conditions.
Industry: It is used in the development of new materials and chemical products, leveraging its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4-[3-(4-Methylphenyl)-1-benzofuran-2-yl]butan-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit the reuptake of monoamines by neurons, decrease the rate of synthesis of monoamine oxidase, and affect other biochemical pathways. These interactions contribute to its biological activities, including antimicrobial and anticancer effects.
Comparación Con Compuestos Similares
4-[3-(4-Methylphenyl)-1-benzofuran-2-yl]butan-2-one can be compared with other similar compounds, such as:
4-(4-Hydroxy-3-methylphenyl)butan-2-one:
4-(4-Hydroxy-3-methoxyphenyl)butan-2-one oxime: This compound has similar structural features but different functional groups, leading to distinct chemical and biological properties.
The uniqueness of this compound lies in its benzofuran core, which imparts specific biological activities and makes it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C19H18O2 |
|---|---|
Peso molecular |
278.3 g/mol |
Nombre IUPAC |
4-[3-(4-methylphenyl)-1-benzofuran-2-yl]butan-2-one |
InChI |
InChI=1S/C19H18O2/c1-13-7-10-15(11-8-13)19-16-5-3-4-6-17(16)21-18(19)12-9-14(2)20/h3-8,10-11H,9,12H2,1-2H3 |
Clave InChI |
AGNNFGDYALLXFP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=C(OC3=CC=CC=C32)CCC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,4-dimethoxyphenyl)-2-[(2E)-2-(3-ethoxy-4-hydroxybenzylidene)hydrazinyl]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B11605568.png)


![(2Z)-2-({3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11605590.png)
![4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]-N-[3-(trifluoromethyl)phenyl]phthalazin-1-amine](/img/structure/B11605598.png)
![9-(3-methoxyphenyl)-6-methyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B11605605.png)
![5-bromo-3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B11605606.png)
![N-cyclopentyl-7-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11605609.png)

![6-Imino-13-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11605613.png)
![3-{[(4Z)-4-{[(4-ethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydronaphthalen-2-yl]amino}benzoic acid](/img/structure/B11605632.png)
![N-(3-ethoxyphenyl)-2-{3-[2-(4-fluorophenyl)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B11605633.png)
![N-ethyl-5,7-dimethyl-6-oxo-4,5,6,7-tetrahydro-4aH-imidazo[4,5-e][1,2,4]triazine-4a-carboxamide](/img/structure/B11605634.png)
![3-{[3-Chloro-2,5-difluoro-6-(piperidin-1-yl)pyridin-4-yl]oxy}phenol](/img/structure/B11605639.png)